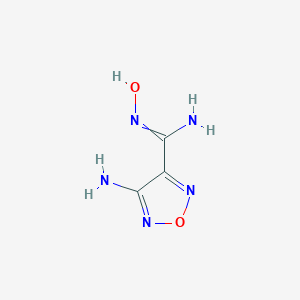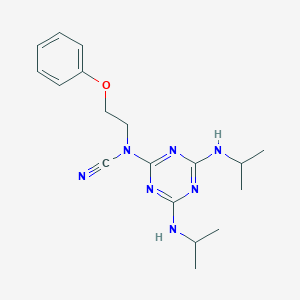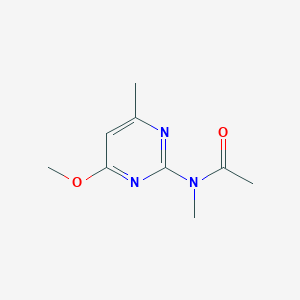
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C3H5N5O2 It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a hydroxy group
Applications De Recherche Scientifique
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s used as a precursor for synthesizing new furazano (furoxano) energetic compounds .
Biochemical Pathways
Furazan derivatives have been reported to possess various biological activities, including antimalarial, cytotoxic, and antitumor activities .
Result of Action
Some furazan derivatives have shown inhibitory activity against certain cell lines .
Action Environment
The compound’s thermal behavior has been studied under non-isothermal conditions .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function by regulating the levels of ceramide and sphingomyelin . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may bind to certain biomolecules, potentially influencing enzyme activity and gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl reagents such as anhydrides. This reaction typically occurs in a NaOH–DMSO medium at ambient temperature, resulting in the formation of the oxadiazole ring . Another method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) .
Industrial Production Methods
While specific industrial production methods for 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of amidoximes and acyl reagents in a NaOH–DMSO medium is a promising route for industrial production due to its efficiency and moderate reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxadiazole ring and amino group make it reactive towards different reagents.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve nucleophiles attacking the oxadiazole ring, resulting in the formation of various derivatives.
Major Products Formed
Comparaison Avec Des Composés Similaires
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures.
1,2,4-Oxadiazole derivatives: These compounds are recognized for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide lies in its specific structure, which allows for diverse chemical reactions and applications across various fields.
Propriétés
Numéro CAS |
13490-32-9 |
|---|---|
Formule moléculaire |
C3H5N5O2 |
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |
Clé InChI |
DNFUTAVRGAVUKE-UHFFFAOYSA-N |
SMILES |
C1(=NON=C1N)C(=NO)N |
SMILES isomérique |
C1(=NON=C1N)/C(=N\O)/N |
SMILES canonique |
C1(=NON=C1N)C(=NO)N |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)

![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate](/img/structure/B377070.png)

![1-(4-Nitro-phenyl)-3-[2-(2-oxo-5-pentyl-tetrahydro-furan-3-yl)-acetyl]-thiourea](/img/structure/B377073.png)
![4-[(2-chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377075.png)
![3-({4-Nitrobenzyl}sulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B377078.png)

![4-Chlorophenyl 2-phenylimidazo[1,2-a]pyridin-3-yl sulfide](/img/structure/B377080.png)

![4,4,6-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377083.png)
![5-{4-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377085.png)
![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)
